3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid
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Overview
Description
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a 2-methylpropyl group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The subsequent alkylation with 2-methylpropyl halides introduces the 2-methylpropyl group. Finally, the propanoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-[4-(2-methylpropyl)phenyl]propanoic acid.
2-Hydroxyibuprofen: 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid.
Uniqueness
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds like ibuprofen. The presence of the pyrazole ring can influence its reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[2-(2-methylpropyl)pyrazol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPWZXOKFYACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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